molecular formula C8H7N B136080 3-Ethynylaniline CAS No. 54060-30-9

3-Ethynylaniline

Cat. No. B136080
CAS RN: 54060-30-9
M. Wt: 117.15 g/mol
InChI Key: NNKQLUVBPJEUOR-UHFFFAOYSA-N
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Description

3-Ethynylaniline is a chemical compound that serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic compounds such as indoles and quinolines. The compound features an aniline moiety connected to an ethynyl group, which is a carbon-carbon triple bond. This functional group is highly reactive and can participate in various chemical reactions, making 3-ethynylaniline a valuable building block in synthetic chemistry.

Synthesis Analysis

The synthesis of 3-ethynylaniline derivatives has been explored through several innovative methods. For instance, a gold-catalyzed intermolecular oxidation of o-ethynylanilines has been developed to access functionalized 3-oxyindoles, demonstrating the potential of gold catalysis in the synthesis of complex molecules . Additionally, a tandem process involving cyclization of 2-ethynylanilines followed by CO2 fixation has been reported, providing a novel strategy for incorporating CO2 into organic molecules . Palladium-catalyzed reactions have also been employed, such as the aerobic oxidative cyclization with isocyanides to synthesize 4-halo-2-aminoquinolines and the oxidative carbonylation to produce various heterocycles . These methods highlight the diverse reactivity of 2-ethynylanilines and their utility in constructing a wide array of chemical structures.

Molecular Structure Analysis

The molecular structure of 3-ethynylaniline derivatives is characterized by the presence of the ethynyl group, which imparts unique electronic and steric properties to the molecule. This group can influence the reactivity and selectivity of the compound in chemical reactions. For example, the presence of different substituents on the terminal alkyne can switch the reaction pathway from intramolecular cyclization to intermolecular dimerization, leading to the formation of either indoles or quinolines . The molecular structure of these compounds plays a crucial role in determining the outcome of synthetic transformations.

Chemical Reactions Analysis

3-Ethynylaniline derivatives participate in a variety of chemical reactions. The palladium-catalyzed tandem intramolecular aminopalladation of alkynylanilines is one such reaction, leading to the synthesis of 2,3-disubstituted indole derivatives . Another example is the stereoselective synthesis of (E)-3-(methoxycarbonyl)methylene-1,3-dihydroindol-2-ones through palladium-catalyzed oxidative carbonylation . Additionally, the three-component activation/alkynylation/cyclocondensation (AACC) synthesis of 3-ethynylquinoxalines demonstrates the compound's ability to form complex structures with enhanced emission solvatochromic properties . The rhodium-catalyzed cyclization of 2-ethynylanilines in the presence of isocyanates to form indole-3-carboxamides further exemplifies the diverse reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-ethynylaniline derivatives are influenced by the ethynyl group and the substituents attached to the aniline ring. These properties are crucial for the compound's reactivity and the conditions required for various chemical transformations. For example, the reaction conditions such as temperature, pressure, and the presence of a catalyst can significantly affect the yield and selectivity of the desired products . The solvatochromic properties of the synthesized compounds, as well as their emission spectra, can be fine-tuned by modifying the substituents on the ethynylaniline core, which is essential for applications in materials science and organic electronics .

Scientific Research Applications

Synthesis of Polysubstituted Indoles and Quinolines

3-Ethynylaniline plays a crucial role in the synthesis of various chemical compounds. For instance, it is used in the divergent approach to create polysubstituted indoles and quinolines. The use of 2-ethynylaniline with different terminal substituent groups leads to the production of a variety of polyfunctionalized indole derivatives through indium-catalyzed intramolecular cyclization. Similarly, substrates with specific groups on the terminal triple bond result in the formation of polysubstituted quinoline derivatives via indium-promoted intermolecular dimerization. This highlights the versatility of 3-Ethynylaniline in catalyzing different chemical reactions for synthesizing complex organic structures (Sakai et al., 2008).

Gold-Catalyzed Intermolecular Oxidation

In the realm of organic synthesis, 3-Ethynylaniline is employed in gold-catalyzed intermolecular oxidation processes. This method allows for the efficient production of functionalized 3-oxyindoles, showcasing the effectiveness of gold-catalyzed oxidative processes in synthesizing important organic compounds (Shu et al., 2014).

Electrochemical Synthesis

3-Ethynylaniline is also significant in electrochemical applications. It has been studied in the context of electrochemical oxidation, leading to the synthesis of diazine compounds. This green electrochemical protocol illustrates the potential of 3-Ethynylaniline in environmentally friendly chemical synthesis processes. Additionally, this method's by-products have shown antibiotic activity, further demonstrating the compound's versatile applications in scientific research (Mehrdadian et al., 2021).

Tandem Process Involving CO2 Fixation

A novel application of 3-Ethynylaniline is observed in a tandem-type cyclization process followed by CO2 fixation. This method efficiently synthesizes 3-carboxylated indoles, which is achieved in the absence of transition metal catalysts. This innovative approach highlights the role of 3-Ethynylaniline in developing new strategies for CO2 fixation in heterocyclic chemistry, contributing to sustainable chemical practices (Inamoto et al., 2012).

Polymerization and Click Chemistry

3-Ethynylaniline is instrumental in the field of polymer science, particularly in the preparation and characterization of "clickable" polyaniline derivatives. Its electropolymerization and reactivity with other compounds like aniline have been explored to create novel polymers with unique properties. These polymers have potential applications in various fields due to their special characteristics, like electrochemical response and lower electrical conductivity, compared to traditional polyaniline (Salavagione, 2016).

Safety And Hazards

3-Ethynylaniline is a flammable liquid and vapour. It is harmful if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

3-ethynylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7N/c1-2-7-4-3-5-8(9)6-7/h1,3-6H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKQLUVBPJEUOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30885746
Record name Benzenamine, 3-ethynyl-
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Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Ethynylaniline

CAS RN

54060-30-9
Record name 3-Ethynylaniline
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Record name 3-Ethynylaniline
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Record name Benzenamine, 3-ethynyl-
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Record name Benzenamine, 3-ethynyl-
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Record name 3-ethynylaniline
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Record name 3-ETHYNYLANILINE
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Synthesis routes and methods I

Procedure details

A 250 ml round bottomed flask, fitted with refrigerator, under a nitrogen stream, is loaded with 3-bromoaniline (2 ml), dimethylformamide (10 ml), trimethylsilylacetylene (3.4 ml), 1,1,3,3-tetramethyl guanidine (2.5 ml), CuCl (3.6 mg), PdCl2 (9.7 mg) triphenyl phosphine (58 mg), in this order. The mixture is heated to 55°-57° C. keeping this temperature until completion of the reaction. H2O (50 ml) and ACOEt (50 ml) are added at a temperature of 35°-30° C. The organic phase is evaporated to dryness and the residue is dissolved in CH3OH (10 ml) and 50% HCl (10 ml) is heated to 40-50° C. for two hours. Methanol is evaporated off and the residual mixture is treated with NaOH, extracted with toluene. The organic phase is dried, and the solvent removed under vacuum affording 3-amino-phenyl acetylene.
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2 mL
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3.4 mL
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3.6 mg
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9.7 mg
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50 mL
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Synthesis routes and methods II

Procedure details

The U.S. Pat. No. 5,747,498 (herein after referred to as the '498 patent) makes no reference to the existence of specific polymorphic forms of erlotinib hydrochloride. In this patent, it is disclosed that the compound is isolated according to conventional techniques; more precisely, according to the embodiments exemplified, crude erlotinib hydrochloride residue (obtained by reaction of 4-chloro-6,7-bis-(2-methoxyethoxy)-quinazoline with 3-ethynylaniline or its hydrochloride salt in a solvent such as a C1-C6-alcohol, dimethylformamide, N-methylpyrrolidin-2-one, chloroform, acetonitrile, tetrahydrofuran, 1,4-dioxane, pyridine or other aprotic solvents, preferably isopropanol) is basified with saturated aqueous NaHCO3 in the presence of methanol and chloroform followed by flash chromatography on silica using 30% acetone in hexane to afford erlotinib free base, which is further treated with hydrochloric acid in the presence of diethyl ether and chloroform to give erlotinib hydrochloride (melting point: 228°-230° C.).
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Synthesis routes and methods III

Procedure details

2 grams of 2-methyl-4-(3-aminophenyl)-3-butyn-2-ol were dissolved in 15 ml of toluene containing one pellet (0.1 gram) of sodium hydroxide which had been crushed to a powder. The mixture was charged to a 100 ml, round-bottom flask equipped with a Dean-Stark trap and condenser. The mixture was refluxed for one hour, and the acetone byproduct was removed periodically through the Dean-Stark trap. The reaction product was then cooled, and the mixture filtered to remove particles of caustic. After the solvent was stripped, a quantitative yield of 3-aminophenylacetylene (1.4 grams) of greater than 98% purity as analyzed by gas chromatograhy was obtained.
Quantity
2 g
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reactant
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0.1 g
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15 mL
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Synthesis routes and methods IV

Procedure details

This experiment was carried out using 735 grams of 3-nitrophenylacetylene in isopropanol (6.6% wt. conc.) over 140 grams of the cobalt polysulfide paste from Example 11. After reaction time of 1.4 hours, analysis showed that 82% of feed had been converted, and that an 82% yield to desired 3-aminophenylacetylene was obtained. About 18% of product was polymeric in nature. This run is summarized in Table 1 below.
Quantity
735 g
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[Compound]
Name
cobalt polysulfide
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140 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethynylaniline
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3-Ethynylaniline
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3-Ethynylaniline
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3-Ethynylaniline
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3-Ethynylaniline

Citations

For This Compound
514
Citations
J Tung, LS Tew, C Coluccini, YD Lin… - … –A European Journal, 2018 - Wiley Online Library
… for 3-ethynylaniline, an amino Boc-protected 3-ethynylaniline … Si−C, whereas the unprotected 3-ethynylaniline was found to be … thermal grafting of 3-ethynylaniline may have proceeded …
L Figueroa‐Valverde, DC Francisco… - Journal of …, 2021 - Wiley Online Library
… In this investigation, the preparation of two epoxide analogues from 3-ethynylaniline using a series of reactions which do not require specific conditions is reported. The presence of the …
Number of citations: 3 onlinelibrary.wiley.com
D Asgari, A Aghanejad, JS Mojarrad - Bulletin of the Korean …, 2011 - researchgate.net
… dine intermediate 8 and 3-ethynylaniline first at room temperature … dine intermediate 8 and 3-ethynylaniline, we were able to … by vacuum distillation and 3-ethynylaniline and acetic acid …
Number of citations: 41 www.researchgate.net
LN Rao, KN Devanna, KVNS Reddy - Indian Journal of Advances in …, 2016 - ijacskros.com
… The 3-ethynylaniline in erlotinib drug was analyzed on a Hypersil BDS C-8 (50 mm × 4.6 mm, 3 µm) column interfaced with a triple quadruple tandem MS operated in a multiple reaction …
Number of citations: 3 www.ijacskros.com
YS Gal, SH Jin - Molecular Crystals and Liquid Crystals, 2012 - Taylor & Francis
… A monosubstituted polyacetylene having amine functional groups was prepared via the polymerization of 3-ethynylaniline by using transition metal catalysts. The polymerization …
Number of citations: 3 www.tandfonline.com
HJ Salavagione - Journal of Electroanalytical Chemistry, 2016 - Elsevier
… The isomers of 2-ethynylaniline (2Ethy) and 3-ethynylaniline (3Ethy) used in this study are depicted in Fig. 1. Despite the fact that the final structure of copolymers with aniline is the …
Number of citations: 8 www.sciencedirect.com
SMA Karim, R Nomura… - Journal of Polymer Science …, 2002 - Wiley Online Library
… 3-Ethynylaniline and 4-ethynylaniline were offered by Fuji Photo Film Co., Ltd. All of the reagents were used without further purification. The rhodium catalyst, (nbd)Ph 2 CC(C 6 H 5 )…
Number of citations: 5 onlinelibrary.wiley.com
L Sun, G Xiao, X Qian, X An - Carbohydrate polymers, 2019 - Elsevier
… situ chemical oxidation copolymerization of 3-ethynylaniline and aniline under acidic aqueous … It was found that aniline significantly facilitated the polymerization of 3-ethynylaniline and …
Number of citations: 11 www.sciencedirect.com
G Xiao, C Ding, F Song, X Qian, X An - Cellulose, 2017 - Springer
… Poly(3-ethynylaniline) [poly(3-EA)] with pendant alkynyl groups was obtained by chemical oxidation polymerization of 3-ethynylaniline with ammonium persulfate in low-concentration …
Number of citations: 8 link.springer.com
한승산, 김용석, 원종찬, 박호진, 임승순… - 한국고분자학회학술대회 …, 2002 - cheric.org
Polyimides are a family of heterocyclic polymers that have received extensive evaluation as high-performance polymers. Recently, acetylene-containing polyimides aroused interest in …
Number of citations: 2 www.cheric.org

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